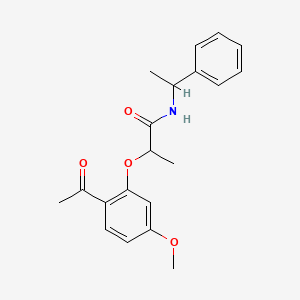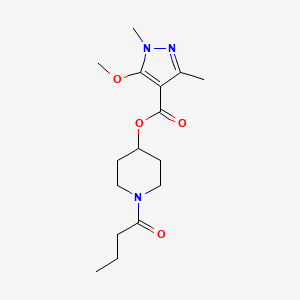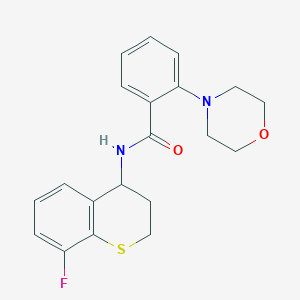
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, also known as AMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes.
Wirkmechanismus
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in several cell types, including immune cells, epithelial cells, and neurons. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. By blocking the P2X7 receptor, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. In vivo studies have shown that 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide can reduce inflammation and pain in several disease models, including multiple sclerosis and arthritis. Additionally, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other receptors or ion channels. Additionally, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied and has a well-established synthesis method. However, there are also limitations to using 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide may have off-target effects on other receptors or ion channels, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide. One potential direction is to further investigate its potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide and its potential off-target effects on other receptors or ion channels.
In conclusion, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, or 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes. 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer. Further research is needed to fully understand the potential of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide and its limitations for lab experiments.
Synthesemethoden
The synthesis of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 2-methoxy-5-acetyloxybenzoic acid with thionyl chloride, which results in the formation of 2-methoxy-5-chlorobenzoyl chloride. The next step involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with N-(1-phenylethyl)propan-2-amine, which results in the formation of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, or 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(16-8-6-5-7-9-16)21-20(23)15(3)25-19-12-17(24-4)10-11-18(19)14(2)22/h5-13,15H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYDPECLOUTWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)

![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)